4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. One common method includes the following steps:
Reaction of Cyanuric Chloride with Ammonia: Cyanuric chloride is reacted with ammonia in an aqueous medium to form 2,4,6-triamino-1,3,5-triazine.
Hydrolysis: The triamino compound is then hydrolyzed to form 4,6-diamino-1H-1,3,5-triazin-2-one.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pH control are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Diamino-1H-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-diamino-1H-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ammeline: 2,4-Diamino-1,3,5-triazin-6-one
Ammelide: 2,4-Diamino-6-hydroxy-1,3,5-triazine
Melamine: 2,4,6-Triamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1H-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C3H6ClN5O |
---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one;hydrochloride |
InChI |
InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H |
InChI Key |
MEUOOKNKMSVRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N.Cl |
Origin of Product |
United States |
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